4-Keto Retinal 4-Keto Retinal All-trans-4-oxoretinal is a retinoid that is all-trans-retinal carrying an oxo substituent at position 4 on the cyclohexenyl ring. It has a role as a mouse metabolite. It is an enal, a retinoid and an enone. It derives from an all-trans-retinal.
Brand Name: Vulcanchem
CAS No.: 33532-44-4
VCID: VC20749637
InChI: InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12-
SMILES: CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol

4-Keto Retinal

CAS No.: 33532-44-4

Cat. No.: VC20749637

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

4-Keto Retinal - 33532-44-4

CAS No. 33532-44-4
Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
IUPAC Name (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal
Standard InChI InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12-
Standard InChI Key PLILDISEFZJECC-ITCDGTHUSA-N
Isomeric SMILES CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C
SMILES CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Canonical SMILES CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Chemical Structure and Properties

Physical and Chemical Properties

Table 1: Comparative Properties of 4-Keto Retinal and Related Compounds

Property4-Keto 9-cis Retinoic Acid4-Keto 13-cis-Retinoic Acid4-Keto Retinal (Inferred)
Molecular FormulaC20H26O3C20H26O3C20H26O2 (likely)
Molecular Weight314.42 g/mol314.4 g/mol~298 g/mol (estimated)
Melting Point172-174°CNot specifiedUnknown
Boiling Point509.9±29.0°C (Predicted)Not specifiedUnknown
Functional GroupCarboxylic acidCarboxylic acidAldehyde

Classification and Related Compounds

Position in the Retinoid Family

4-Keto Retinal belongs to the broader family of retinoids, which are compounds structurally or functionally related to vitamin A. Within this family, retinoid compounds differ primarily in their oxidation state and isomeric configuration. The main categories include:

  • Retinol (vitamin A alcohol)

  • Retinal (vitamin A aldehyde)

  • Retinoic acid (vitamin A acid)

The 4-keto modification represents a specific oxidation at carbon position 4, which is found in several known retinoid derivatives but alters the compound's chemical reactivity and potentially its receptor binding properties.

Comparison with 4-Keto Retinoic Acid Derivatives

The search results provide information about two related compounds: 4-Keto 13-cis-Retinoic Acid and 4-Keto 9-cis Retinoic Acid. These compounds share the 4-keto modification but differ from 4-Keto Retinal in having a carboxylic acid functional group rather than an aldehyde group.

4-Keto 13-cis-Retinoic Acid, also known as 4-Oxo-isotretinoin, has numerous synonyms including:

  • 4-Oxo-isotretinoin

  • 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

  • 4-Oxo-9,13-Di-cis-retinoic Acid

  • 4-oxoretinoic acid

Similarly, 4-Keto 9-cis Retinoic Acid has several alternative names:

  • 4-oxo-alitretinoin

  • 4-Keto-9-cis-tretinoin

  • 4-Oxo-9-cis-Retinoic Acid

  • Retinoic acid, 4-oxo-, 9-cis-

The key structural differences between these compounds include:

  • Functional group: Retinal contains an aldehyde group, while retinoic acids contain carboxylic acid groups

  • Oxidation state: Retinoic acids are in a higher oxidation state than retinal

  • Isomeric configuration: The "cis" designations refer to specific configurations at double bonds in the molecule

Molecular Characteristics and Interactions

Structural Features Influencing Activity

The 4-keto modification in 4-Keto Retinal would create distinct electronic and steric properties compared to unmodified retinal. These changes would likely affect:

The ketone group introduces a potential hydrogen bond acceptor site and changes the electronic distribution throughout the conjugated system, which would have implications for the compound's reactivity and absorption spectrum.

Research Applications and Future Directions

Research DomainKey QuestionsMethodological Approaches
Visual BiochemistryHow does 4-Keto Retinal interact with visual opsins?Spectroscopic analysis, binding studies, crystallography
Metabolic PathwaysWhat enzymes metabolize 4-Keto Retinal? Is it an intermediate or end product?Metabolomic analysis, enzyme kinetics studies
Cell SignalingDoes 4-Keto Retinal activate retinoid receptors or unique signaling pathways?Gene expression analysis, reporter assays
NeuroprotectionDoes 4-Keto Retinal confer protective effects on retinal neurons?Cell culture and animal models of retinal degeneration

Synthesis and Characterization Challenges

The synthesis and characterization of 4-Keto Retinal would present specific challenges related to:

  • Selective oxidation at the 4-position while maintaining the aldehyde functionality

  • Stabilization of the conjugated system during chemical modifications

  • Purification and isolation of the compound

  • Spectroscopic characterization to confirm structure and purity

These challenges would need to be addressed in any comprehensive research program focused on this compound.

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